Cas no 568570-05-8 (N-butyl-2-phenylethene-1-sulfonamide)

N-Butyl-2-phenylethene-1-sulfonamide is a specialized sulfonamide derivative featuring a phenylvinyl group and an N-butyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of both sulfonamide and alkene moieties offers reactivity for further functionalization, such as Michael additions or polymerization. Its structural features may also contribute to binding interactions in biological systems, making it a candidate for medicinal chemistry research. The N-butyl chain enhances solubility in organic solvents, facilitating handling in synthetic applications. Careful storage under inert conditions is recommended to preserve its stability.
N-butyl-2-phenylethene-1-sulfonamide structure
568570-05-8 structure
Product Name:N-butyl-2-phenylethene-1-sulfonamide
CAS No:568570-05-8
MF:C12H17NO2S
MW:239.33388209343
CID:5232290
PubChem ID:2442127
Update Time:2026-03-07

N-butyl-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Ethenesulfonamide, N-butyl-2-phenyl-
    • n-Butyl-2-phenylethene-1-sulfonamide
    • N-butyl-2-phenylethene-1-sulfonamide
    • Inchi: 1S/C12H17NO2S/c1-2-3-10-13-16(14,15)11-9-12-7-5-4-6-8-12/h4-9,11,13H,2-3,10H2,1H3
    • InChI Key: PZDKTCRAXMQZTK-UHFFFAOYSA-N
    • SMILES: C(S(NCCCC)(=O)=O)=CC1=CC=CC=C1

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Additional information on N-butyl-2-phenylethene-1-sulfonamide

Comprehensive Analysis of N-butyl-2-phenylethene-1-sulfonamide (CAS 568570-05-8): Properties, Applications, and Industry Trends

N-butyl-2-phenylethene-1-sulfonamide (CAS 568570-05-8) is a specialized sulfonamide derivative gaining traction in pharmaceutical intermediates and material science. Its unique molecular structure, featuring a phenylvinyl group and butylsulfonamide moiety, enables versatile reactivity. This compound aligns with the growing demand for high-performance additives and bioactive scaffolds, particularly in drug discovery pipelines targeting inflammation and metabolic disorders.

Recent studies highlight the role of N-butyl-2-phenylethene-1-sulfonamide in modulating enzyme pathways, with researchers exploring its potential as a selective COX-2 inhibitor. The vinyl-sulfonamide functional group exhibits Michael acceptor properties, making it valuable for covalent drug design – a hot topic in AI-driven molecular modeling discussions. Industry reports indicate a 22% CAGR growth for similar sulfonamide-based compounds in 2023-2030, driven by their stability and synthetic flexibility.

From a technical perspective, CAS 568570-05-8 demonstrates excellent thermal stability (decomposition >280°C) and moderate solubility in polar aprotic solvents like DMF and DMSO. These properties make it suitable for high-temperature polymer modifications, answering frequent search queries about heat-resistant additives. Chromatographic analysis typically shows >98% purity when synthesized via optimized Pd-catalyzed coupling methods, a technique widely discussed in green chemistry forums.

The compound's structure-activity relationship (SAR) has become a focus area for medicinal chemists, especially regarding electron-withdrawing group effects on biological activity. Patent databases reveal increasing applications in OLED materials, where its conjugated double bond system enhances electroluminescence efficiency. This connects with trending searches about flexible display technologies and organic semiconductors.

Environmental considerations position N-butyl-2-phenylethene-1-sulfonamide favorably compared to traditional halogenated compounds, addressing sustainable chemistry concerns. Its biodegradation pathway involves sulfonamide cleavage without persistent metabolites, making it relevant to EPA-compliant formulations. Analytical methods like HPLC-MS/MS are commonly employed for quality control, reflecting laboratory professionals' search patterns for compound characterization techniques.

Emerging applications include its use as a crosslinking agent in self-healing hydrogels – a trending topic in biomedical engineering. The compound's dual reactivity (nucleophilic/electrophilic) enables innovative material designs, frequently mentioned in nanotechnology research papers. Suppliers should note increasing demand for GMP-grade batches, particularly from contract research organizations (CROs) expanding their small molecule libraries.

Regulatory-wise, CAS 568570-05-8 currently falls under standard chemical handling protocols without special restrictions. Safety data sheets recommend nitrile glove protection during handling, aligning with occupational health discussions. The compound's low ecotoxicity profile (LC50 >100mg/L in Daphnia tests) makes it preferable for environmentally conscious formulations, a key consideration in EU REACH compliance searches.

Future research directions may explore its chiral derivatives for asymmetric synthesis, given rising interest in stereoselective catalysis. The butyl chain offers opportunities for lipophilicity optimization in drug design, frequently searched in ADMET prediction contexts. As industries prioritize multifunctional compounds, N-butyl-2-phenylethene-1-sulfonamide stands out for its balanced physicochemical properties and synthetic versatility.

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